molecular formula C9H8BrIO2 B575176 Ethyl 3-bromo-5-iodobenzoate CAS No. 186772-44-1

Ethyl 3-bromo-5-iodobenzoate

Cat. No.: B575176
CAS No.: 186772-44-1
M. Wt: 354.969
InChI Key: NNVNNDSFPUBHBM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a halogenated benzoate ester, characterized by the presence of both bromine and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-5-iodobenzoate typically involves the esterification of 3-bromo-5-iodobenzoic acid. One common method is as follows:

    Starting Material: 3-bromo-5-iodobenzoic acid.

    Reagents: Concentrated sulfuric acid and methanol.

    Procedure: The 3-bromo-5-iodobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not widely documented, the general approach would involve similar esterification reactions, optimized for yield and efficiency. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-5-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Cross-Coupling: Palladium catalysts and bases like triethylamine are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.

    Coupling Products: Complex aromatic compounds with extended conjugation or functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the simultaneous presence of both bromine and iodine atoms, which imparts distinctive reactivity patterns and makes it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl 3-bromo-5-iodobenzoate is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, antimicrobial properties, and its role in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine substituents on a benzoate structure. This unique arrangement influences its reactivity and biological interactions. The compound is soluble in organic solvents such as methanol but is sparingly soluble in water, which is typical for many halogenated compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. For example, it has been shown to interfere with enzymes involved in metabolic pathways, potentially leading to reduced substrate access and diminished enzymatic activity .
  • Receptor Binding : this compound may interact with cell surface receptors, modulating signal transduction pathways. This interaction can influence various cellular responses, including proliferation and apoptosis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity. For instance, a study reported that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 µg/mL against different bacterial strains .

Case Studies

  • Anticancer Potential : In vitro studies have indicated that this compound exhibits cytotoxic effects on human cancer cell lines. A notable study found that derivatives of this compound inhibited tumor cell growth significantly, with IC50 values indicating effective concentrations for therapeutic applications .
  • Enzyme Interaction Studies : Research involving enzyme assays revealed that this compound effectively inhibited specific kinases involved in cancer progression. The inhibition was dose-dependent, suggesting potential for further development as a targeted cancer therapy .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-bromo-5-fluorobenzoateBromine and fluorine substitutionModerate enzyme inhibition; less potent than bromo/iodo variant
Ethyl 4-bromo-3-iodobenzoateBromine and iodine at different positionsReduced receptor binding affinity compared to the target compound
Ethyl 3-bromo-5-chlorobenzoateChlorine instead of iodineLower antimicrobial efficacy compared to the iodinated variant

Properties

IUPAC Name

ethyl 3-bromo-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVNNDSFPUBHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696026
Record name Ethyl 3-bromo-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186772-44-1
Record name Ethyl 3-bromo-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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